

comparing gas separation performance of different polymer membranes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4,4'-Dihydroxytetraphenylmethane*

Cat. No.: *B110333*

[Get Quote](#)

A Comparative Guide to Polymer Membranes for Gas Separation

For Researchers, Scientists, and Drug Development Professionals

The separation of gases is a critical process in numerous industrial and scientific applications, from natural gas sweetening and biogas upgrading to oxygen enrichment for medical use and hydrogen purification. Polymer membranes offer a potentially energy-efficient and scalable alternative to traditional separation methods like cryogenic distillation and pressure swing adsorption. This guide provides an objective comparison of the gas separation performance of various polymer membranes, supported by experimental data, to aid in the selection of appropriate materials for specific applications.

Performance Comparison of Polymer Membranes

The efficacy of a polymer membrane for gas separation is primarily determined by two key parameters: permeability and selectivity. Permeability, often measured in Barrer (1 Barrer = 10^{-10} cm³(STP)·cm / cm²·s·cmHg), quantifies the rate at which a gas passes through the membrane. Selectivity is the ratio of the permeabilities of two different gases and indicates the membrane's ability to separate them. An ideal membrane exhibits both high permeability and high selectivity.

The following tables summarize the gas separation performance of various polymer membranes for key industrial gas pairs. The data presented is compiled from recent literature and represents a snapshot of the current state of membrane materials science. It is important to note that membrane performance can be influenced by factors such as operating temperature, pressure, and the presence of other gases in the feed stream.

Carbon Dioxide/Methane (CO₂/CH₄) Separation

The separation of carbon dioxide from methane is crucial for natural gas purification and biogas upgrading. Polyimides and polysulfones are among the most studied polymers for this application.^[1] Thermally rearranged (TR) polymers and mixed matrix membranes (MMMs) have also shown promising performance, often exceeding the Robeson upper bound, which represents the trade-off between permeability and selectivity for polymeric membranes.^[1]

Polymer/Membrane Type	CO ₂ Permeability (Barrer)	CO ₂ /CH ₄ Selectivity	Reference(s)
Polyimide (Matrimid®)	~10	~35	[1]
Polysulfone (PSf)	~5	~30	[1]
Cellulose Triacetate (CTA)	25.08	42.98 (with TNT@CNT fillers)	[2]
6FDA-DAM	>1000 (at 233 K)	~130 (at 233 K)	[3]
Thermally Rearranged (TR) Polymers	5 - 5903	3.8 - 124	[1]
PPPS/PDMS/PSf Composite	3.451×10^{-7} mol·m ⁻² ·s ⁻¹ ·Pa ⁻¹	62	[4][5]

Oxygen/Nitrogen (O₂/N₂) Separation

Oxygen enrichment from air is vital for medical applications, enhanced combustion processes, and various industrial uses. Polymers such as polyimides (PI), polysulfones (PSU), and polyphenylene oxide (PPO) are commonly investigated for O₂/N₂ separation.^[6]

Polymer/Membrane Type	O ₂ Permeability (Barrer)	O ₂ /N ₂ Selectivity	Reference(s)
Polyimide (PI) Carbon Membrane	200 - 800	7.5 - 15	[6]
P84/ZCC Hollow Fiber (with PDMS coating)	-	Enhanced by 19.71%	[7]
T(p-OCH ₃)PPCoCl/Pebax-2533 TFC	12.2 (at 0.035 MPa)	7.6 (at 0.035 MPa)	[8]
Matrimid/ZIF-8	-	~6	[9]

Hydrogen/Nitrogen (H₂/N₂) Separation

The separation of hydrogen from nitrogen is important in processes such as ammonia synthesis purge gas recovery.

Polymer/Membrane Type	H ₂ Permeability (Barrer)	H ₂ /N ₂ Selectivity	Reference(s)
Polyetherimide (with 10 wt% nanosized sodalite)	7155	16.9	[10]
Polysulfone (with 10 wt% ZIF-8)	87	65.9	[10]

Experimental Protocols

The reliable evaluation of membrane performance necessitates standardized experimental procedures. The most common method for determining gas permeability and selectivity is the constant-volume, variable-pressure method.

Gas Permeation Testing Methodology

A typical experimental setup for gas permeation measurement is depicted in the workflow diagram below. The core components include a gas source, mass flow controllers (MFCs) to regulate the feed flow rate, a membrane cell, pressure transducers, and a method for analyzing the permeate composition, such as a gas chromatograph (GC).[\[11\]](#)[\[12\]](#)[\[13\]](#)

1. Membrane Preparation and Mounting:

- A flat sheet or hollow fiber membrane of a known thickness and area is securely placed in the membrane cell, dividing it into a high-pressure (feed) side and a low-pressure (permeate) side.[\[12\]](#)

2. System Purging and Leak Testing:

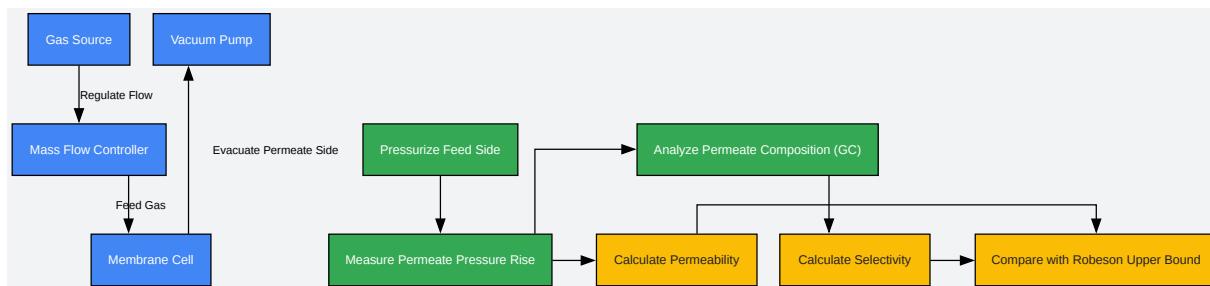
- The entire system is thoroughly purged with the feed gas to remove any residual air or other contaminants.
- A leak test is performed by pressurizing the system and monitoring for any pressure drop over time.

3. Gas Permeation Measurement:

- The feed gas is introduced to the upstream side of the membrane at a constant pressure and flow rate, typically controlled by an MFC.[\[11\]](#)
- The permeate side is initially evacuated to a high vacuum.
- As gas permeates through the membrane, the pressure on the permeate side increases over time. This pressure rise is monitored using a pressure transducer.[\[13\]](#)
- The permeability (P) of the gas is calculated from the steady-state rate of pressure increase in the known permeate volume, using the following equation:
 - $$P = (V * L / (A * R * T * \Delta p)) * (dp/dt)$$
 - Where:
 - V is the permeate volume

- L is the membrane thickness
- A is the membrane area
- R is the ideal gas constant
- T is the absolute temperature
- Δp is the pressure difference across the membrane
- dp/dt is the rate of pressure rise on the permeate side at steady state

4. Selectivity Calculation:


- The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities:
 - $\alpha(A/B) = P(A) / P(B)$
- For mixed gas experiments, the composition of the permeate stream is analyzed using a gas chromatograph to determine the actual separation performance.[13]

Typical Experimental Parameters:

- Feed Flow Rate: 0.1 - 1 cm³/s[11]
- Temperature: 25 - 35 °C[11]
- Pressure: 3 - 10 bar[11]
- Membrane Area: 10 - 15 cm²[11]
- Membrane Thickness: 10 - 300 µm[11]

Visualization of Experimental Workflow

The logical flow of a typical gas separation experiment using a polymer membrane is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical gas permeation experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced CO₂/CH₄ Separation Performance of a Mixed Matrix Membrane Based on Tailored MOF-Polymer Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]
- 10. Mixed matrix membranes for hydrogen separation: a comprehensive review and performance analysis - Journal of Materials Chemistry A (RSC Publishing)
DOI:10.1039/D5TA00834D [pubs.rsc.org]
- 11. theaic.org [theaic.org]
- 12. Frontiers | Gas Permeability Test Protocol for Ion-Exchange Membranes [frontiersin.org]
- 13. US8424367B2 - Systems and methods for measurement of gas permeation through polymer films - Google Patents [patents.google.com]
- To cite this document: BenchChem. [comparing gas separation performance of different polymer membranes]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110333#comparing-gas-separation-performance-of-different-polymer-membranes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com